

Spectroscopic and Spectrometric Characterization of Cesium Pivalate: A Technical Guide

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Compound of Interest

Compound Name: Cesium pivalate

Cat. No.: B1349073

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Introduction

Cesium pivalate ($\text{Cs}(\text{O}_2\text{CC}(\text{CH}_3)_3)$) is a salt of cesium and pivalic acid. It is recognized for its utility as a reagent in organic synthesis and catalysis, particularly in palladium-catalyzed cross-coupling and carbonylation reactions due to its solubility in organic solvents.[1] As with any chemical compound used in research and development, a thorough understanding of its spectroscopic and spectrometric properties is crucial for its identification, purity assessment, and the elucidation of its role in chemical transformations. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **cesium pivalate**, along with detailed experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **cesium pivalate** in solution. The key nuclei for NMR studies of this compound are ^1H , ^{13}C , and ^{133}Cs . While specific experimental data for **cesium pivalate** is not widely published, reliable predictions can be made based on the well-characterized spectra of pivalic acid and the known properties of the cesium ion.

Predicted ^1H NMR Data

The ^1H NMR spectrum of the pivalate anion is expected to be very simple, consisting of a single sharp singlet corresponding to the nine equivalent protons of the tert-butyl group. The chemical shift will be similar to that of pivalic acid.

Predicted ^1H NMR Data for Cesium Pivalate	
Assignment	Predicted Chemical Shift (δ) in ppm
$(\text{CH}_3)_3\text{CCOO}^-$	~1.2
Splitting Pattern	Singlet (s)
Integration	9H

Note: The exact chemical shift can vary depending on the solvent and concentration. The value presented is a typical approximation.

Predicted ^{13}C NMR Data

The ^{13}C NMR spectrum of the pivalate anion will show two distinct signals corresponding to the quaternary carbonyl carbon and the nine equivalent methyl carbons.

Predicted ^{13}C NMR Data for Cesium Pivalate	
Assignment	Predicted Chemical Shift (δ) in ppm
$(\text{CH}_3)_3\text{CCOO}^-$	~27
$(\text{CH}_3)_3\text{CCOO}^-$	~39
$(\text{CH}_3)_3\text{CCOO}^-$	~185

Note: Chemical shifts are predicted and can vary with solvent and experimental conditions.

Predicted ^{133}Cs NMR Data

Cesium has one NMR-active nucleus, ^{133}Cs , which is 100% naturally abundant and has a spin of 7/2.[2] While it is a quadrupolar nucleus, its low quadrupole moment often results in narrow signals, especially in symmetric environments.[2] The chemical shift of ^{133}Cs is sensitive to its coordination environment.

Predicted ^{133}Cs NMR Data for Cesium Pivalate

Expected Chemical Shift Range (δ) in ppm	-30 to 130
Reference Compound	0.1 M CsNO_3 in D_2O

Note: The specific chemical shift will depend on the solvent and the extent of ion pairing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For **cesium pivalate**, the most prominent feature will be the absorption bands of the carboxylate group.

Expected IR Absorption Bands for Cesium Pivalate

Vibrational Mode	Expected Wavenumber (cm^{-1})
C-H stretching (from tert-butyl group)	2850-3000
Asymmetric COO^- stretching	1550-1610
Symmetric COO^- stretching	1400-1450
C-C stretching	1100-1300

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (e.g., solid-state packing effects).

Mass Spectrometry (MS)

Mass spectrometry of ionic compounds like **cesium pivalate** can be challenging but provides valuable information about the molecular weight and fragmentation patterns. Electrospray ionization (ESI) is a suitable technique for analyzing such salts.

Expected Mass Spectrometry Data for
Cesium Pivalate (Positive Ion Mode ESI-MS)

m/z	Assignment
235.0	$[\text{Cs}(\text{O}_2\text{CC}(\text{CH}_3)_3) + \text{H}]^+$ or $[\text{Cs}]^+ + \text{pivalic acid adduct}$
367.0	$[\text{Cs}_2(\text{O}_2\text{CC}(\text{CH}_3)_3)]^+$
133.0	$[\text{Cs}]^+$

Expected Mass Spectrometry Data for
Cesium Pivalate (Negative Ion Mode ESI-MS)

m/z	Assignment
101.1	$[(\text{CH}_3)_3\text{CCOO}]^-$

Note: The observed ions and their relative intensities can vary significantly depending on the ionization source conditions and the solvent system used.

Experimental Protocols

NMR Sample Preparation and Acquisition

- Sample Preparation:
 - Weigh approximately 5-25 mg of **cesium pivalate** and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , Methanol- d_4 , or D_2O) in a clean, dry vial.[\[3\]](#)[\[4\]](#)
 - Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a pipette with a small plug of glass wool into a clean 5 mm NMR tube.[\[5\]](#)
 - The final volume in the NMR tube should be approximately 4-5 cm in height.[\[4\]](#)
 - Cap the NMR tube and label it appropriately.

- ^1H and ^{13}C NMR Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire a standard ^1H NMR spectrum.
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
- ^{133}Cs NMR Acquisition:
 - Tune the NMR probe to the ^{133}Cs frequency.
 - Use an external reference standard, such as a sealed capillary containing 0.1 M CsNO_3 in D_2O .[\[6\]](#)
 - Acquire the ^{133}Cs NMR spectrum. Due to the wide chemical shift range, ensure a sufficient spectral width is used.

IR Spectroscopy Sample Preparation and Acquisition (KBr Pellet Method)

- Sample Preparation:
 - Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.[\[7\]](#)
 - In an agate mortar and pestle, grind a small amount of KBr (approximately 100-200 mg) to a fine powder.[\[8\]](#)
 - Add a very small amount of **cesium pivalate** (approximately 1-2 mg) to the KBr powder.[\[8\]](#)
 - Grind the mixture thoroughly for several minutes to ensure a homogenous dispersion of the sample in the KBr matrix.[\[9\]](#)
 - Transfer the powdered mixture to a pellet press die.

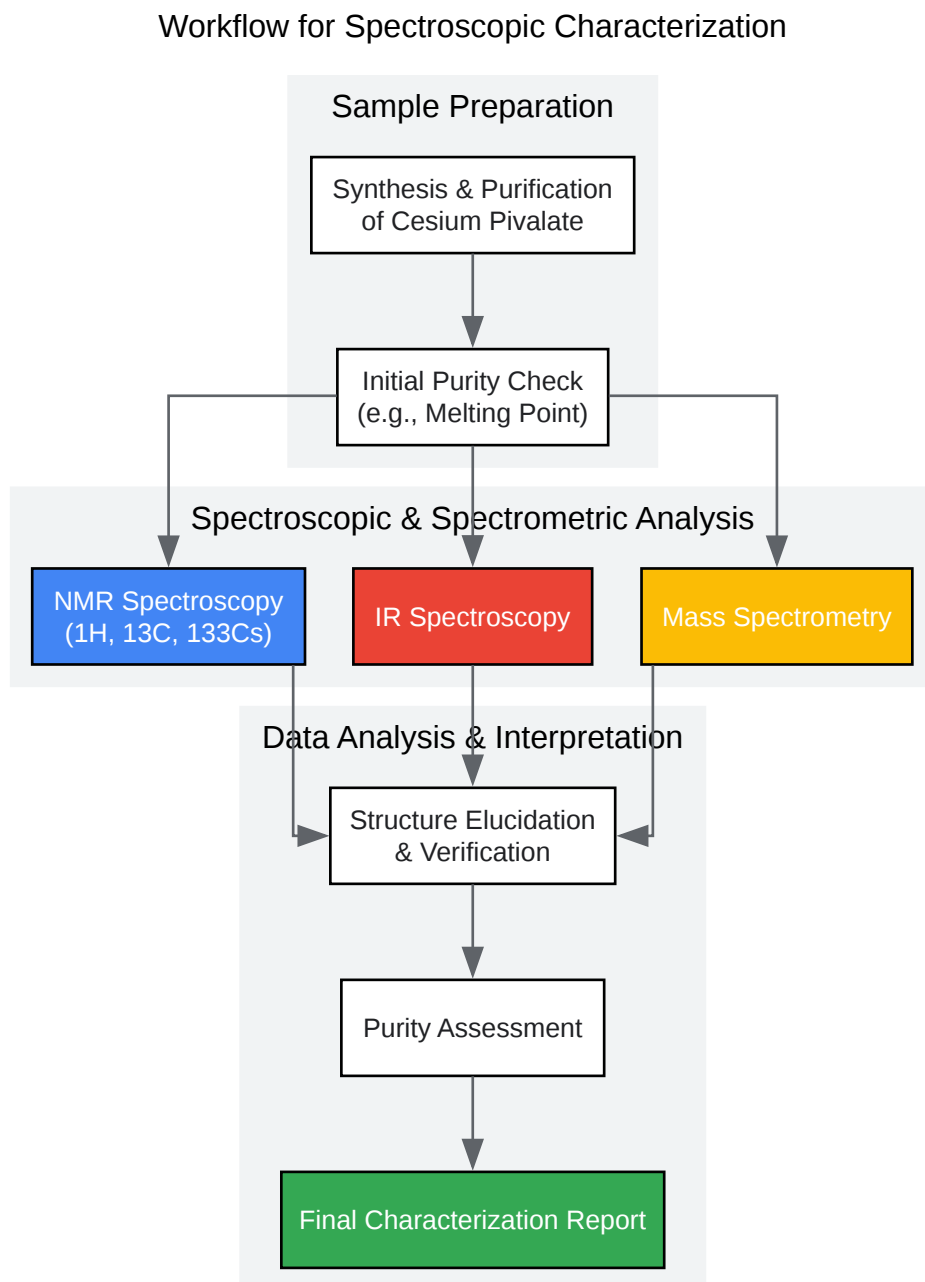
- Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.^{[7][9]}
- IR Spectrum Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the IR spectrum of the **cesium pivalate** sample, typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry Sample Preparation and Acquisition (Direct Infusion ESI-MS)

- Sample Preparation:
 - Prepare a dilute solution of **cesium pivalate** (approximately 1-10 $\mu\text{g/mL}$) in a solvent suitable for electrospray, such as a mixture of methanol and water.
 - To aid ionization, a small amount of a volatile acid (e.g., formic acid for positive mode) or base (e.g., ammonium hydroxide for negative mode) can be added to the solvent.
- Mass Spectrum Acquisition:
 - Set up the mass spectrometer with the electrospray ionization source.
 - Infuse the sample solution directly into the ion source at a constant flow rate (e.g., 5-10 $\mu\text{L/min}$) using a syringe pump.^[10]
 - Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable ion signal.
 - Acquire the mass spectrum in both positive and negative ion modes over a suitable mass range (e.g., m/z 50-500).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic and spectrometric characterization of a chemical compound like **cesium pivalate**.



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Caption: Workflow for the spectroscopic characterization of a chemical compound.

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